molecular formula C14H11N3O5 B14677143 N-(2-methylphenyl)-3,5-dinitrobenzamide CAS No. 36293-07-9

N-(2-methylphenyl)-3,5-dinitrobenzamide

Cat. No.: B14677143
CAS No.: 36293-07-9
M. Wt: 301.25 g/mol
InChI Key: XGDCLZMLZOGBSA-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3,5-dinitrobenzamide is a benzamide derivative featuring a 3,5-dinitro-substituted aromatic ring and a 2-methylphenylamine moiety. This compound belongs to a broader class of dinitrobenzamides, which are characterized by their nitro groups at positions 3 and 5 of the benzene ring. These nitro groups confer electron-withdrawing properties, enhancing reactivity and enabling diverse biological activities, particularly in antimicrobial and antitubercular applications .

Properties

CAS No.

36293-07-9

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-(2-methylphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H11N3O5/c1-9-4-2-3-5-13(9)15-14(18)10-6-11(16(19)20)8-12(7-10)17(21)22/h2-8H,1H3,(H,15,18)

InChI Key

XGDCLZMLZOGBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(2-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of N-(2-methylphenyl)-3,5-diaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide (DNB1) Structure: Ethyl linker with a 4-methoxyphenoxy group. Synthesis: Derived from SN2 substitution and Staudinger reaction, yielding 97% in intermediate steps .

N-(4-aminocyclooctyl)-3,5-dinitrobenzamide Structure: Cyclooctylamine substituent. Synthesis: Isolated from Pseudonocardia endophytica and modified via semi-synthetic routes. Applications: Exhibits anticancer activity (IC₅₀ = 10 nM against HeLa cells) and antimicrobial effects (MIC = 4 µg/mL against Streptococcus mutans) .

N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide (DNB2)

  • Structure : Ethyl linker with a benzyloxy group.
  • Synthesis : Similar to DNB1, with high yields (97%) in substitution steps .
  • Applications : Comparable antitubercular efficacy to DNB1 but with slightly reduced solubility .

N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide

  • Structure : Dichloro and hydroxyl substituents on the aromatic ring.
  • Safety : Classified as hazardous (GHS Category 5), highlighting the impact of halogen substituents on toxicity .

Physicochemical Properties

  • Melting Point : 3,5-dinitrobenzamide derivatives typically exhibit high melting points (e.g., 183–185°C for the parent compound) due to strong intermolecular interactions .
  • Solubility : Alkoxy and alkylamine substituents (e.g., DNB1, DNB2) enhance solubility in polar solvents compared to halogenated analogs .

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